molecular formula C5H4F6N2O2 B1330358 Hexafluoroglutaramide CAS No. 507-68-6

Hexafluoroglutaramide

Cat. No. B1330358
CAS RN: 507-68-6
M. Wt: 238.09 g/mol
InChI Key: WBOGURVAQVCKGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the synthesis process for Hexafluoroglutaramide is not well-documented in the available resources .


Molecular Structure Analysis

Hexafluoroglutaramide has a total of 19 atoms, including 4 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 6 Fluorine atoms . It also has a molar refractive index of 33.22, a molar volume of 145.4 m3/mol, and a polarizability of 13.17 x 10^-24 cm3 .


Chemical Reactions Analysis

The specific chemical reactions involving Hexafluoroglutaramide are not detailed in the available resources .


Physical And Chemical Properties Analysis

Hexafluoroglutaramide has a molecular weight of 238.09 . Its physical properties such as density, vapor density, boiling point, refractive index, flash point, specific optical rotation, autoignition point, vapor pressure, heat of combustion, critical temperature, critical pressure, explosion limit, lower explosion limit, and solubility are currently undetermined . It has a molar refractive index of 33.22, a molar volume of 145.4 m3/mol, and a polarizability of 13.17 x 10^-24 cm3 .

Scientific Research Applications

Environmental and Health Impact Studies

  • PFAS and Health Effects : Hexafluoropropylene oxide dimer acid (HFPO-DA), a member of the per- and polyfluoroalkyl substances (PFAS) chemical class, which includes Hexafluoroglutaramide, shows adverse maternal, fetal, and postnatal effects in rats. HFPO-DA exposure resulted in higher maternal liver weights and altered serum thyroid hormone and lipid profiles. It also led to up-regulated gene expression related to PPAR signaling pathways in maternal and fetal livers (Conley et al., 2019).

  • Toxicity Assessments of Novel Fluorinated Alternatives : Novel fluorinated alternatives like hexafluoropropylene oxide dimer (HFPO-DA) have become dominant global pollutants. Studies show they possess systemic multiple organ toxicities and may exhibit comparable or more severe potential toxicity than legacy PFASs, indicating harmful environmental effects (Wang et al., 2019).

Chemical Properties and Applications

  • Chemical Stability and Uses : Hexafluoroglutaramide, as part of PFAS, demonstrates high chemical stability, high mobility, high water solubility, extraordinary persistence in the environment, and bioaccumulability in living tissues. Due to these properties, they are ubiquitously found in various environments and are considered "forever chemicals" (Vakili et al., 2021).

  • Removal and Treatment Technologies : The removal of Hexafluoropropylene oxide dimer acid (HFPO-DA) from aqueous solutions, which is crucial due to its environmental persistence, is being addressed by novel treatment approaches. Conventional wastewater treatment technologies are largely ineffective against these chemicals, but adsorption and high-pressure membranes show promise (Vakili et al., 2021).

  • ica/4a93b7fbae525ad3bee9c2914cb7b164/?utm_source=chatgpt).

Safety And Hazards

Hexafluoroglutaramide should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing in mist, gas, or vapors should be avoided. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .

Future Directions

The future directions of Hexafluoroglutaramide are not specified in the available resources .

properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6N2O2/c6-3(7,1(12)14)5(10,11)4(8,9)2(13)15/h(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOGURVAQVCKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(=O)N)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198753
Record name Hexafluoroglutaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluoroglutaramide

CAS RN

507-68-6
Record name Hexafluoroglutaramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 507-68-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexafluoroglutaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoroglutaramide
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Hexafluoroglutaramide
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Hexafluoroglutaramide
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Hexafluoroglutaramide
Reactant of Route 5
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Hexafluoroglutaramide
Reactant of Route 6
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Hexafluoroglutaramide

Citations

For This Compound
3
Citations
JR Ladd - 1949 - search.proquest.com
PURDUE UNIVERSITY Page 1 PURDUE UNIVERSITY THIS IS TO CERTIFY THAT THE THESIS PREPARED UNDER MY SUPERVISION by__________John Robert Ladd en title d …
Number of citations: 2 search.proquest.com
L Acle, ES Harrison, J Hollander, RT Rafter… - 1965 - ntrs.nasa.gov
-&- g-Ll - ----- Page 1 THE DEVELOPMENT OF STRUCTURAL ADHESIVE SYSTEMS SUITABLE FOR USE WITH LIQUID OXYGEN (U) Jerome Hollander, Floyd D. Trischler, Edward S. …
Number of citations: 3 ntrs.nasa.gov
RB Gosnell, ES Harrison, J Hollander, BY Sanders… - 1964 - ntrs.nasa.gov
A highly fluorinated aliphatic polyurethane has been prepared which is LOX compatible. Three additional fluorinated polyurethanes have been prepared which are being tested for LOX …
Number of citations: 3 ntrs.nasa.gov

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